2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their wide range of pharmaceutical applications, including anticancer and antihypertensive drugs .
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile typically involves the reaction of 2-aminobenzamide with appropriate reagents. One common method includes the use of 4-chlorobenzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-one, which, upon heating in a mixture of methanol and acetic acid, undergoes a series of transformations to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of functionalized quinazolines.
Common reagents used in these reactions include hydroxylamine hydrochloride, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile include:
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde: Another quinazoline derivative with similar chemical properties.
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime: Known for its use in heterocycle reactions.
4-Chloro-1,2,5-thiadiazol-3-ylquinazolin-4(3H)-one: A compound with potential pharmaceutical applications.
Eigenschaften
Molekularformel |
C9H4ClN3O |
---|---|
Molekulargewicht |
205.60 g/mol |
IUPAC-Name |
2-chloro-4-oxo-3H-quinazoline-8-carbonitrile |
InChI |
InChI=1S/C9H4ClN3O/c10-9-12-7-5(4-11)2-1-3-6(7)8(14)13-9/h1-3H,(H,12,13,14) |
InChI-Schlüssel |
INKXHPLGEBRBQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)C(=O)NC(=N2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.